6-Aminoisoquinoline-1,3(2H,4H)-dione
Overview
Description
It belongs to the class of isoquinoline alkaloids and exhibits diverse biological activities. These compounds have garnered significant attention due to their potential therapeutic applications .
Synthesis Analysis
- Development of Initial Compounds : Researchers explore pre-functionalized o-alkynylaryl aldehydes/ketones and in situ reactions from arylaldehydes and alkynes to create the initial compounds .
- Catalytic Methods : Various catalytic methods have been investigated, including those based on strong acids, alkali, transition metal ions, and non-metal catalysts .
Molecular Structure Analysis
The molecular structure of 6-Aminoisoquinoline-1,3(2H,4H)-dione consists of an isoquinoline ring with an amino group (NH₂) at position 6. The presence of the carbonyl group (C=O) at position 3 gives rise to the 1,3-dione functionality .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, its core scaffold allows for various transformations. Notably, in situ oxidation followed by a cascade process can lead to isoquinoline-1,3,4(2H)-triones, which are oxygen-rich heterocyclic compounds .
Scientific Research Applications
Antitumor Activity : A study synthesized derivatives of 2-arylisoquinoline-1,3(2H,4H)-diones and evaluated their antitumor activity. One compound, in particular, showed potential in inhibiting tumor growth in a nude mice PANC-1 xenograft model (Kang et al., 2014).
Heterocyclic Compound Synthesis : Another research focused on the synthesis of heterocyclic compounds utilizing fused and suspended routes with 2-aminoisoquinoline-1,3-(2H,4H)-dione. This study explored the moderate yield production of various derivatives (Shaheen et al., 2020).
HIV-1 Inhibition : Research into magnesium chelating 2-hydroxyisoquinoline-1,3(2H,4H)-diones found them to be inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. One derivative in particular showed promise in inhibiting viral replication (Billamboz et al., 2011).
Cyclin-Dependent Kinase Inhibition : A novel class of potential antitumor agents, including 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones, was discovered. These derivatives potently and selectively inhibit CDK4, a cyclin-dependent kinase, over CDK2 and CDK1 (Tsou et al., 2009).
Synthetic Methods Development : Recent developments in the synthesis of isoquinoline-1,3(2H,4H)-dione by radical cascade reaction have been summarized, highlighting diverse synthetic methods for this compound (Niu & Xia, 2022).
Chemosensor Systems : The benzo-[de]Isoquinoline-1,3-Dione Series was studied for its potential as a chemosensor, particularly in the determination of anions (Tolpygin et al., 2012).
Breast Cancer Targeting : A naphthalimide analogue, 2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NAP-6), was identified as a potent and selective molecule targeting breast cancer via the arylhydrocarbon receptor pathway (Gilbert et al., 2020).
Mechanism of Action
The precise mechanism of action for 6-Aminoisoquinoline-1,3(2H,4H)-dione remains an active area of research. Its biological effects likely involve interactions with cellular targets, enzymatic processes, or receptor binding. Further studies are needed to elucidate its specific mechanisms .
Physical and Chemical Properties
properties
IUPAC Name |
6-amino-4H-isoquinoline-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4,10H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMMCRDPMMIBGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469568 | |
Record name | 6-amino-4H-isoquinoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
611187-09-8 | |
Record name | 6-amino-4H-isoquinoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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